molecular formula C19H12ClN3 B2617097 13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile CAS No. 730950-23-9

13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2617097
CAS No.: 730950-23-9
M. Wt: 317.78
InChI Key: VOJFXCABBFHPFB-UHFFFAOYSA-N
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Description

13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7400,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, which are crucial for forming the tricyclic core of the compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a significant role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and batch processing. These methods are optimized to ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrogenated derivatives.

Scientific Research Applications

13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7400,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3/c1-12-10-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-16(17)22-19(23)15(12)11-21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJFXCABBFHPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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